![molecular formula C10H12N2O2 B1593211 6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid CAS No. 450368-20-4](/img/structure/B1593211.png)
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid
Overview
Description
6-(1-Pyrrolidyl)pyridine-2-carboxylic acid (6-PPCA) is an organic compound belonging to the pyrrolidine family of compounds. It is a versatile molecule with a wide range of applications in research and laboratory settings. 6-PPCA has been studied extensively for its biochemical and physiological effects, as well as its potential for use in drug development. In
Scientific Research Applications
Synthesis and Structure of Metal-Organic Frameworks (MOFs) : Studies have explored the synthesis of MOFs using pyridine-dicarboxylic acid derivatives, highlighting their unique structural features. For example, the formation of polycatenane-like structures through H-bonding interactions between water molecules and carboxylate oxygen atoms, creating void spaces that accommodate discrete water clusters. These frameworks demonstrate the complex interplay between metal ions, organic linkers, and water molecules, offering insights into the design and synthesis of MOFs with specific properties (Ghosh & Bharadwaj, 2005).
Coordination Polymers with Varied Structures : Research on coordination polymers formed with pyridine-dicarboxylic acid and various metal ions has revealed diverse structural motifs. These studies illustrate the flexibility of pyridine-dicarboxylic acid ligands in forming coordination complexes with different geometries, showcasing their potential in constructing new materials with desired functionalities (Ghosh, Savitha, & Bharadwaj, 2004).
Luminescent Properties of MOFs : The synthesis of MOFs polymers with lanthanides and pyridine-dicarboxylic acid has been studied, revealing their interesting luminescent properties. These properties are crucial for applications in sensors, light-emitting devices, and markers. The structural characterization and luminescent behavior of these materials open up new avenues for their application in optoelectronics and sensing technologies (Yang et al., 2012).
Chemical Reactivity and Functionalization : Research has also focused on the chemical reactivity and functionalization of cyclic amines, including pyrrolidine derivatives, with α,β-unsaturated carbonyl compounds. These studies contribute to the development of novel synthetic methodologies and the exploration of new reactions, which are fundamental in medicinal chemistry and material science (Kang et al., 2015).
properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHLYQBFPDHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634628 | |
Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Pyrrolidyl)pyridine-2-carboxylic Acid | |
CAS RN |
450368-20-4 | |
Record name | 6-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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